molecular formula C19H17N3S B185525 N-(4-anilinophenyl)-N'-phenylthiourea CAS No. 5801-47-8

N-(4-anilinophenyl)-N'-phenylthiourea

Cat. No. B185525
CAS RN: 5801-47-8
M. Wt: 319.4 g/mol
InChI Key: VXQZVDBWUWXEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-anilinophenyl)-N'-phenylthiourea, also known as Antipyrine, is a synthetic compound that has been widely used in scientific research due to its diverse properties. This compound was first synthesized in 1883 by Knorr and has since been used in various fields of research, including pharmaceuticals, biochemistry, and physiology.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-N'-phenylthiourea is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in drug metabolism, such as cytochrome P450 enzymes. This inhibition leads to an increase in the concentration of drugs in the body, which can have both positive and negative effects.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-N'-phenylthiourea has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the concentration of drugs in the body. This can have both positive and negative effects, depending on the drug being metabolized.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-anilinophenyl)-N'-phenylthiourea in lab experiments is its ability to inhibit the activity of cytochrome P450 enzymes. This can be useful in studying the metabolism of drugs and their effects on the body.
However, there are also limitations to using N-(4-anilinophenyl)-N'-phenylthiourea in lab experiments. One limitation is that it can be toxic to cells at high concentrations. Another limitation is that it can interfere with other enzymes involved in drug metabolism, which can lead to inaccurate results.

Future Directions

There are several future directions for the use of N-(4-anilinophenyl)-N'-phenylthiourea in scientific research. One direction is to study its effects on the metabolism of different drugs. Another direction is to investigate its potential as a therapeutic agent for various diseases.
Furthermore, N-(4-anilinophenyl)-N'-phenylthiourea could be used in the development of new drugs that target specific cytochrome P450 enzymes. This could lead to the development of more effective and safer drugs.
Conclusion:
In conclusion, N-(4-anilinophenyl)-N'-phenylthiourea is a synthetic compound that has been widely used in scientific research. Its ability to inhibit the activity of cytochrome P450 enzymes has made it a valuable tool in studying drug metabolism and its effects on the body. However, its limitations and potential toxicity must be taken into consideration when using it in lab experiments. There are also several future directions for the use of N-(4-anilinophenyl)-N'-phenylthiourea in scientific research, including the development of new drugs and the investigation of its potential therapeutic effects.

Synthesis Methods

The synthesis of N-(4-anilinophenyl)-N'-phenylthiourea involves the reaction of aniline with phenyl isothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction yields a white crystalline powder that is purified through recrystallization.

Scientific Research Applications

N-(4-anilinophenyl)-N'-phenylthiourea has been used in various scientific research applications. It has been used as a reagent in the determination of various compounds, such as nitrites, nitrates, and hydrogen peroxide. It has also been used as a standard in the calibration of spectrophotometers.
Furthermore, N-(4-anilinophenyl)-N'-phenylthiourea has been used in the field of biochemistry to study the metabolism of drugs. It has been used to determine the rate of drug metabolism in the liver and to study the effects of various drugs on the liver.

properties

CAS RN

5801-47-8

Product Name

N-(4-anilinophenyl)-N'-phenylthiourea

Molecular Formula

C19H17N3S

Molecular Weight

319.4 g/mol

IUPAC Name

1-(4-anilinophenyl)-3-phenylthiourea

InChI

InChI=1S/C19H17N3S/c23-19(21-16-9-5-2-6-10-16)22-18-13-11-17(12-14-18)20-15-7-3-1-4-8-15/h1-14,20H,(H2,21,22,23)

InChI Key

VXQZVDBWUWXEBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

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